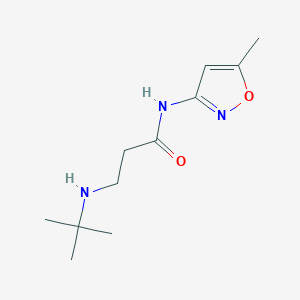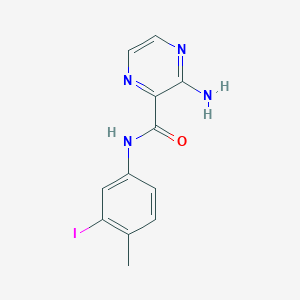![molecular formula C17H14N2O3 B14917096 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one](/img/structure/B14917096.png)
4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chromen-2-one core, which is a derivative of coumarin, and a phenylhydrazinylidene moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one typically involves the condensation reaction between 4-hydroxycoumarin and phenylhydrazine. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the resulting product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The azomethine group (C=N) can be reduced to form the corresponding amine.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for biological studies.
Mechanism of Action
The biological activity of 4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-chromen-2-one is primarily attributed to its ability to interact with specific molecular targets. For instance, its anti-HIV activity is due to its inhibition of HIV-1 protease, an enzyme crucial for the maturation of the virus. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from 4-hydroxycoumarin and various hydrazines. These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical and biological properties. For example:
4-hydroxy-6-methyl-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-pyran-2-one: This compound has a pyran-2-one core instead of a chromen-2-one core, which can influence its reactivity and biological activity.
4-hydroxy-3-[(1E)-1-(2-phenylhydrazinylidene)ethyl]-2H-1-benzopyran-2-one: This compound has a benzopyran core, which may affect its optical and electronic properties.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-11(18-19-12-7-3-2-4-8-12)15-16(20)13-9-5-6-10-14(13)22-17(15)21/h2-10,19-20H,1H3/b18-11+ |
InChI Key |
CKKYVZMEMSKVKE-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


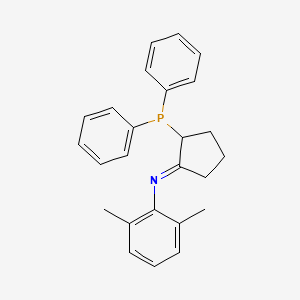
![N-{1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[3-methyl-4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B14917017.png)
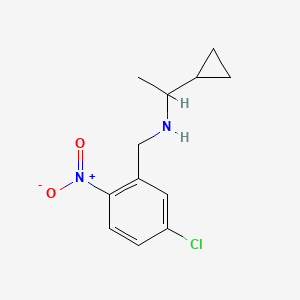
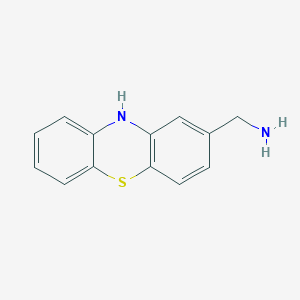
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B14917026.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)
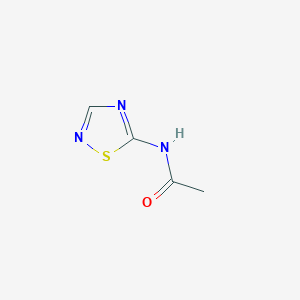

![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
![Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14917054.png)
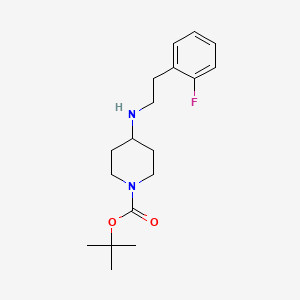
![3-(1h-Benzo[d]imidazol-2-yl)-1-(4-fluorophenyl)-2,5-dihydro-1h-pyrrol-2-amine](/img/structure/B14917078.png)
